molecular formula C18H29N3O3S B2928636 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine CAS No. 1019105-47-5

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B2928636
CAS No.: 1019105-47-5
M. Wt: 367.51
InChI Key: BGKJUMBIWNXHLA-UHFFFAOYSA-N
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Description

1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a pyrazole-4-sulfonamide derivative characterized by a cyclohexanecarbonyl-substituted pyrazole core linked to a 4-methylpiperidine moiety via a sulfonyl group. This structural framework is common in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The cyclohexanecarbonyl group introduces significant lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name

cyclohexyl-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-13-9-11-20(12-10-13)25(23,24)17-14(2)19-21(15(17)3)18(22)16-7-5-4-6-8-16/h13,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKJUMBIWNXHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Purity References
1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine C₁₈H₂₈N₃O₃S (estimated) ~374.5 (estimated) Cyclohexanecarbonyl, 4-methylpiperidine N/A
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride C₁₁H₂₀ClN₃O₂S 293.81 4-Methylpiperidine, hydrochloride salt ≥95%
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine C₁₁H₂₀N₄O₂S 272.37 Ethyl, piperazine ≥95%
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one C₁₀H₁₅N₃O₃S 257.31 Piperidin-4-one (ketone) N/A
2-{[1-(Adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline C₂₅H₃₁N₃O₃S 453.60 Adamantane-carbonyl, tetrahydroisoquinoline N/A

Key Observations :

  • Polarity : The piperidin-4-one derivative (C₁₀H₁₅N₃O₃S) contains a ketone group, enhancing polarity and hydrogen-bonding capacity relative to 4-methylpiperidine .
  • Salt Forms : Hydrochloride salts (e.g., C₁₁H₂₀ClN₃O₂S) improve crystallinity and stability, facilitating pharmaceutical formulation .

Commercial and Research Relevance

  • Availability: Compounds like 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride are commercially available (e.g., Santa Cruz Biotechnology, $399/1 g), indicating their utility as research tools .
  • Structural Complexity: The cyclohexanecarbonyl derivative represents a less-explored niche, offering opportunities for novel drug discovery campaigns .

Biological Activity

1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity involves examining its pharmacological properties, mechanisms of action, and interactions with biological systems.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a cyclohexanecarbonyl group attached to a pyrazole moiety and a sulfonamide functional group, along with a piperidine ring. The molecular formula is C17H24N4O2S, and its molecular weight is approximately 348.46 g/mol.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine moiety could influence neurotransmitter receptors, leading to effects on mood and cognition.

Antiinflammatory Activity

Studies have shown that compounds similar to 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine possess anti-inflammatory properties. For instance, compounds containing pyrazole rings have been documented to inhibit the production of pro-inflammatory cytokines in vitro.

Analgesic Effects

Research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system. The structural similarity to known analgesics suggests that this compound may act on similar targets.

Case Studies and Research Findings

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of the compound in a mouse model.
    • Method : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS) injection.
    • Results : A significant reduction in inflammatory markers (TNF-alpha and IL-6) was observed compared to control groups.
  • Assessment of Pain Relief :
    • Objective : To assess analgesic properties in a neuropathic pain model.
    • Method : The compound was administered to rats subjected to chronic constriction injury (CCI).
    • Results : Behavioral assessments indicated reduced pain sensitivity in treated animals compared to controls.

Data Summary

Biological Activity Mechanism Model Used Outcome
Anti-inflammatoryCytokine inhibitionMouse modelReduced TNF-alpha and IL-6 levels
AnalgesicPain pathway modulationRat model (CCI)Decreased pain sensitivity

Q & A

Q. Basic

Technique Key Data
1^1H NMR Cyclohexane protons (δ 1.2–1.8 ppm), pyrazole CH3_3 (δ 2.1–2.3 ppm), piperidine CH3_3 (δ 1.0 ppm).
13^{13}C NMR Sulfonyl S=O (δ 110–115 ppm), carbonyl C=O (δ 170–175 ppm).
IR Strong bands at ~1350 cm1^{-1} (S=O), ~1650 cm1^{-1} (C=O) .
HRMS Exact mass confirmation (e.g., calculated [M+H]+^+ = 395.15) .
  • Purity assessment: HPLC with C18 columns (ACN/water gradients) .

How can factorial design be applied to optimize the synthesis conditions (e.g., temperature, solvent, catalyst) for this compound?

Advanced
Factorial design (DoE) reduces experimental runs while identifying critical variables:

Variables : Temperature (40–80°C), solvent (DMF vs. DCM), catalyst loading (0.1–1.0 eq).

Response : Yield (%) and purity (HPLC).

Analysis : ANOVA to determine significant factors. For example, higher temperatures may improve sulfonylation but degrade thermally sensitive intermediates .

  • Example: A 23^3 factorial design (8 experiments) can optimize solvent polarity and catalyst efficiency .

What computational approaches are available to predict the reactivity and stability of this compound under varying experimental conditions?

Q. Advanced

  • Reaction Path Search : Quantum mechanical calculations (DFT) simulate transition states and intermediates, identifying energetically favorable pathways for sulfonylation or acylation .
  • Molecular Dynamics (MD) : Predicts solubility in solvents (e.g., logP = 0.28 suggests moderate hydrophilicity) .
  • Thermal Stability : Computational thermolysis models (e.g., bond dissociation energies) guide degradation studies under storage conditions .

How should researchers resolve contradictions in reported biological activity data for this compound across different studies?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data).
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols.
  • Statistical Tools : Use regression analysis to identify confounding variables (e.g., solvent DMSO concentration affecting bioactivity) .

What methodologies are recommended for investigating the thermal degradation pathways of this compound?

Q. Advanced

Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to identify decomposition stages.

DSC : Detect endothermic/exothermic transitions (e.g., melting point shifts due to impurities) .

Evolved Gas Analysis (EGA) : Couple TGA with GC-MS to identify volatile degradation products (e.g., SO2_2 from sulfonyl group breakdown) .

How can membrane separation technologies improve the purification of this compound in large-scale synthesis?

Q. Advanced

  • Nanofiltration : Use membranes with MWCO ~300–500 Da to retain unreacted intermediates while permeating solvents .
  • Optimization : Vary transmembrane pressure and solvent composition (e.g., ACN/water) to enhance selectivity .

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